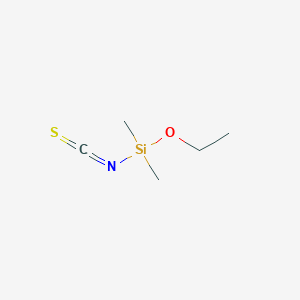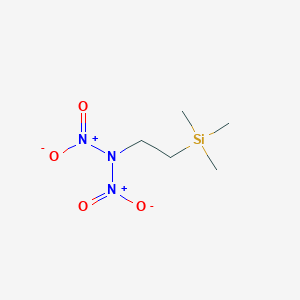
N-nitro-N-(2-trimethylsilylethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-nitro-N-(2-trimethylsilylethyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of nitro and trimethylsilylethyl groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-nitro-N-(2-trimethylsilylethyl)nitramide typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with nitro compounds under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a solvent such as acetonitrile and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-nitro-N-(2-trimethylsilylethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: The nitro and trimethylsilylethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield amines, while oxidation can produce various nitro derivatives .
Applications De Recherche Scientifique
N-nitro-N-(2-trimethylsilylethyl)nitramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of N-nitro-N-(2-trimethylsilylethyl)nitramide involves its interaction with molecular targets through its nitro and trimethylsilylethyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the presence of electron-withdrawing nitro groups and electron-donating trimethylsilylethyl groups, which affect its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-nitrosamides: These compounds have similar nitro groups but differ in their stability and reactivity.
Nitroalkanes: These compounds share the nitro functional group but have different alkyl chains, affecting their chemical behavior.
Uniqueness
N-nitro-N-(2-trimethylsilylethyl)nitramide is unique due to the presence of both nitro and trimethylsilylethyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
136398-41-9 |
|---|---|
Formule moléculaire |
C5H13N3O4Si |
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
N-nitro-N-(2-trimethylsilylethyl)nitramide |
InChI |
InChI=1S/C5H13N3O4Si/c1-13(2,3)5-4-6(7(9)10)8(11)12/h4-5H2,1-3H3 |
Clé InChI |
GMAULXQGXMCZTC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCN([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


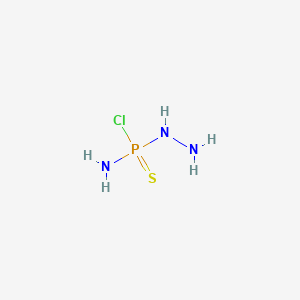
![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)

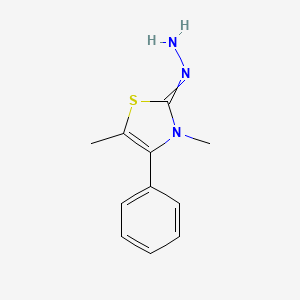
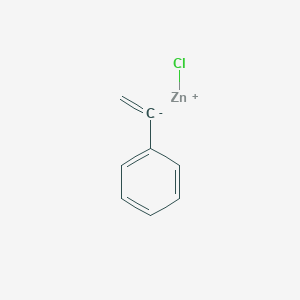


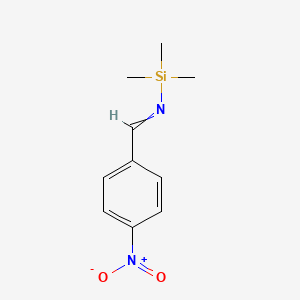
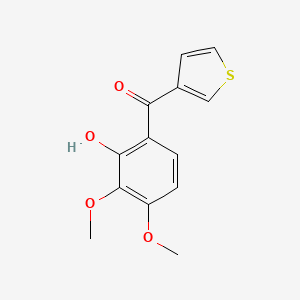
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)

